2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound with the molecular formula C19H25N5O2.
Preparation Methods
The synthesis of 2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of the pyrroloquinoxaline scaffold . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in cancer therapy due to its ability to inhibit certain kinases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate can be compared with other pyrroloquinoxaline derivatives, such as:
- 2-amino-1-(3-methoxypropyl)-N-(2-methylpropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
- ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate
These compounds share similar structural features but may differ in their biological activities and specific applications .
Properties
IUPAC Name |
2-methylpropyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-12(2)11-26-19(24)15-16-18(23(17(15)20)9-6-10-25-3)22-14-8-5-4-7-13(14)21-16/h4-5,7-8,12H,6,9-11,20H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRQCNPXSJPWJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.